2-[Methyl(piperidin-4-yl)amino]ethanol
Overview
Description
“2-[Methyl(piperidin-4-yl)amino]ethanol” is a chemical compound with the molecular formula C8H18N2O . It is also known by other names such as “2-(Methyl-piperidin-4-yl-amino)-ethanol” and has a molecular weight of 158.24 g/mol .
Synthesis Analysis
The synthesis of piperidone derivatives, which include “2-[Methyl(piperidin-4-yl)amino]ethanol”, often involves the Mannich base formation reaction . This reaction is important for deriving piperidine-4-ones, a six-membered nitrogenous heterocyclic ketone, and its derivatives . Various catalysts have been employed in these reactions .Molecular Structure Analysis
The molecular structure of “2-[Methyl(piperidin-4-yl)amino]ethanol” includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The compound has a topological polar surface area of 35.5 Ų .Chemical Reactions Analysis
Piperidones, including “2-[Methyl(piperidin-4-yl)amino]ethanol”, serve as precursors to the piperidine ring . They are of particular interest due to their unique biochemical properties .Physical And Chemical Properties Analysis
“2-[Methyl(piperidin-4-yl)amino]ethanol” is a solid compound . It has a molecular weight of 158.24 g/mol and a complexity of 102 . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Drug Design and Synthesis
Piperidines, which include “2-[Methyl(piperidin-4-yl)amino]ethanol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . The specific anticancer properties of “2-[Methyl(piperidin-4-yl)amino]ethanol” could be a subject of further research.
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . The potential antiviral applications of “2-[Methyl(piperidin-4-yl)amino]ethanol” could be explored.
Antimalarial Applications
Piperidine derivatives have been used as antimalarial agents . The compound “2-[Methyl(piperidin-4-yl)amino]ethanol” could potentially be used in this field.
Antimicrobial and Antifungal Applications
Piperidine derivatives are known for their antimicrobial and antifungal properties . “2-[Methyl(piperidin-4-yl)amino]ethanol” could potentially be used in these applications.
Antihypertensive Applications
Piperidine derivatives are used as antihypertensive agents . The potential antihypertensive applications of “2-[Methyl(piperidin-4-yl)amino]ethanol” could be explored.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are used as analgesic and anti-inflammatory agents . “2-[Methyl(piperidin-4-yl)amino]ethanol” could potentially be used in these applications.
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives are used as anti-Alzheimer and antipsychotic agents . The potential applications of “2-[Methyl(piperidin-4-yl)amino]ethanol” in these fields could be explored.
Future Directions
Piperidone derivatives, including “2-[Methyl(piperidin-4-yl)amino]ethanol”, have been shown to have a wide range of bioactivities . They have potential applications in various fields, including as anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial agents .
properties
IUPAC Name |
2-[methyl(piperidin-4-yl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(6-7-11)8-2-4-9-5-3-8/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYHWHUFAHROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(piperidin-4-yl)amino]ethanol | |
CAS RN |
864710-80-5 | |
Record name | 2-[methyl(piperidin-4-yl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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